molecular formula C12H13ClO4 B2892328 Ethyl 2-(4-chlorophenoxy)acetoacetate CAS No. 119138-47-5

Ethyl 2-(4-chlorophenoxy)acetoacetate

Cat. No. B2892328
CAS RN: 119138-47-5
M. Wt: 256.68
InChI Key: BYSZRJCFCVJFOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4 . It is a derivative of ethyl acetoacetate, which is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds .


Synthesis Analysis

The synthesis of Ethyl 2-(4-chlorophenoxy)acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile in an SN2 reaction to form a new C-C bond . The specific synthesis process for Ethyl 2-(4-chlorophenoxy)acetoacetate might involve similar steps, but with the introduction of a 4-chlorophenoxy group.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-chlorophenoxy)acetoacetate consists of a 4-chlorophenoxy group attached to an acetoacetate ester . The acetoacetate part of the molecule contains two carbonyl groups, each with an alpha-carbon that has hydrogens that are easily abstracted .


Chemical Reactions Analysis

Ethyl acetoacetate, a related compound, is known to undergo a variety of reactions, including keto-enol tautomerism and nucleophilic substitution . Ethyl 2-(4-chlorophenoxy)acetoacetate may undergo similar reactions, with the 4-chlorophenoxy group potentially influencing the reactivity of the molecule.

Scientific Research Applications

Synthesis of Coumarin Derivatives

Coumarin derivatives are significant due to their applications in pharmaceuticals, cosmetics, and optical devices. Ethyl 2-(4-chlorophenoxy)acetoacetate can be used in the synthesis of these compounds through Knoevenagel condensation followed by intramolecular cyclization . This process is valuable for creating compounds with potential medicinal properties.

Pharmaceutical Synthesis

In pharmaceutical research, Ethyl 2-(4-chlorophenoxy)acetoacetate serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). It is involved in the acetoacetic ester synthesis, which is a method to produce methyl ketones . These ketones are crucial intermediates in the manufacture of a wide range of pharmaceuticals.

Agriculture Chemicals

The compound finds application in the agricultural sector as well. It is used in the synthesis of certain agrochemicals that protect crops from pests and diseases. The details of its specific uses in agriculture are not readily available, but its role in synthesizing intermediates for pesticides is acknowledged .

Material Science

Ethyl 2-(4-chlorophenoxy)acetoacetate is utilized in material science, particularly in the synthesis of polymers and resins. Its chemical structure allows it to act as an intermediate in creating materials with desired properties such as increased durability or specific reactivity .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it is used to create a variety of organic molecules. Its role in acetoacetic ester synthesis is particularly noteworthy, as it helps in forming stabilized enolates, which are essential for producing different synthetic compounds .

Biotechnological Applications

In biotechnology, Ethyl 2-(4-chlorophenoxy)acetoacetate may be involved in the synthesis of thiazole derivatives, which have diverse biological activities. These activities include antimicrobial, antifungal, and antitumor effects, making it a valuable compound in the development of new biotechnological products .

Environmental Applications

While specific environmental applications of Ethyl 2-(4-chlorophenoxy)acetoacetate are not explicitly detailed in the available literature, compounds like this often play a role in environmental chemistry. They can be used in processes such as pollutant degradation or as intermediates in the synthesis of environmentally friendly chemicals .

properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSZRJCFCVJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenoxy)acetoacetate

Synthesis routes and methods

Procedure details

A 60% dispersion of sodium hydride in mineral oil (40 g, 1 mol) was washed with dry petroleum ether and suspended in dry toluene (700 ml). The suspension was stirred under argon and carefully treated with a solution of 4-chlorophenol (128.6 g, 1 mol) in dry toluene (300 ml) added dropwise. The resulting suspension was stirred for 1 hour, warmed to 80° C. and treated with ethyl 2-chloroacetoacetate (165 g, 1 mol) added dropwise to maintain the internal temperature between 80°-85° C. The resulting solution was stirred at 80° C. for 4 hours, cooled and carefully treated with ice. The organic phase was washed with water (3×200 ml), 10% sodium hydroxide (2×75 ml), 75 ml), water (20 ml) and brine (100 ml), dried with magnesium sulfate, filtered and concentrated. The resulting oil was distilled in vacuo [bp 126°-132° C. (0.1 mm)]to give 95 g (37%) of ethyl 2-(4-chlorophenoxy)-acetoacetate.
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0 (± 1) mol
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oil
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40 g
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[Compound]
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petroleum ether
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0 (± 1) mol
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128.6 g
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300 mL
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165 g
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700 mL
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solvent
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